Selenium trioxide

Vue d'ensemble

Description

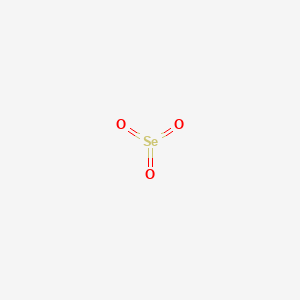

Selenium trioxide is an inorganic compound with the chemical formula SeO₃. It appears as a white, hygroscopic solid and is known for its oxidizing properties and its role as a Lewis acid. This compound is of academic interest primarily as a precursor to selenium (VI) compounds .

Méthodes De Préparation

Selenium trioxide is challenging to prepare due to its instability with respect to selenium dioxide. The compound decomposes into selenium dioxide and oxygen at elevated temperatures. Despite this, several methods have been developed to synthesize this compound:

Dehydration of Anhydrous Selenic Acid: This method involves the dehydration of anhydrous selenic acid using phosphorus pentoxide at temperatures between 150°C and 160°C.

Reaction with Potassium Selenate: Another method involves the reaction of liquid sulfur trioxide with potassium selenate, resulting in the formation of this compound and potassium sulfate.

Analyse Des Réactions Chimiques

Selenium trioxide undergoes various chemical reactions, often resembling the behavior of sulfur trioxide rather than tellurium trioxide:

Oxidation and Reduction: this compound is a powerful oxidizing agent.

Formation of Diselenium Pentaoxide: At 120°C, this compound reacts with selenium dioxide to form diselenium pentaoxide (Se₂O₅).

Reaction with Selenium Tetrafluoride: This compound reacts with selenium tetrafluoride to form selenoyl fluoride (SeO₂F₂).

Adduct Formation: This compound forms adducts with Lewis bases such as pyridine, dioxane, and ether.

Reactions with Metal Oxides: It reacts with lithium oxide and sodium oxide to form salts containing the Se(VI)O₅⁴⁻ and Se(VI)O₆⁶⁻ anions.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Selenium trioxide is primarily utilized as a reagent in organic synthesis. It acts as a powerful oxidizing agent and is involved in various chemical reactions, such as:

- Formation of Selenoxides : this compound reacts with alkenes to produce selenoxides, which can further undergo rearrangements or decompositions to yield valuable intermediates for pharmaceuticals and agrochemicals.

- Selenium Dioxides : It can react with dioxanes and dialkyl ethers to form donor-acceptor complexes, which are crucial for synthesizing more complex organic molecules .

Material Science

In material science, this compound plays a role in the development of advanced materials:

- Nanocomposites : Recent studies have shown that selenium nanoparticles (SeNPs) can be incorporated into materials like mineral trioxide aggregate (MTA) to enhance their properties. For instance, the addition of SeNPs significantly affects the alkalinizing potential of MTA, making it more suitable for dental applications .

| Material | Effect of this compound |

|---|---|

| Mineral Trioxide Aggregate | Enhanced alkalinizing activity and biocompatibility |

| Nanocomposites | Improved mechanical properties and stability |

Biomedical Applications

This compound has garnered attention in the biomedical field due to its antioxidant properties and potential therapeutic effects:

- Anticancer Activity : Research indicates that selenium compounds, including this compound, exhibit cytotoxic effects on cancer cells. They induce apoptosis and inhibit tumor growth, making them candidates for cancer therapy .

- Dental Applications : The incorporation of selenium nanoparticles into dental materials has shown promise in improving the healing process in pulp tissue by modulating pH levels and enhancing antimicrobial properties .

Environmental Chemistry

This compound also finds applications in environmental chemistry:

- Pollution Remediation : It is used in processes aimed at removing selenium from wastewater. Selenium can be toxic at high concentrations, and its reduction to less harmful forms using this compound is a critical step in environmental management.

Case Study 1: this compound in Dental Materials

A study investigated the effect of adding selenium nanoparticles to mineral trioxide aggregate (MTA). The findings revealed that the incorporation of SeNPs led to a significant decrease in pH levels over time compared to control samples. This modification enhanced the material's suitability for pulpal tissue applications by improving its alkalinizing activity .

Case Study 2: Anticancer Properties of Selenium Compounds

Research has demonstrated that selenium compounds exhibit selective toxicity towards cancer cells while sparing normal cells. In vitro studies showed that treatment with this compound resulted in significant apoptosis in various cancer cell lines, suggesting its potential as an adjunctive treatment in oncology .

Mécanisme D'action

Selenium trioxide exerts its effects primarily through its strong oxidizing properties. It can react with various organic and inorganic substances, leading to the formation of different selenium compounds. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .

Comparaison Avec Des Composés Similaires

Selenium trioxide can be compared with other chalcogen trioxides, such as sulfur trioxide (SO₃) and tellurium trioxide (TeO₃):

Sulfur Trioxide (SO₃): Both this compound and sulfur trioxide are strong oxidizing agents and form similar adducts with Lewis bases.

Tellurium Trioxide (TeO₃): this compound resembles sulfur trioxide more closely than tellurium trioxide.

Similar compounds include selenium dioxide (SeO₂), sulfur trioxide (SO₃), and tellurium trioxide (TeO₃) .

Activité Biologique

Selenium trioxide (SeO₃) is an inorganic compound with significant biological implications, particularly in the context of human health and disease. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a powerful oxidizing agent and can exist in various forms, including solid, liquid, and gaseous states. Its reactivity is attributed to its ability to generate reactive oxygen species (ROS), which can influence cellular processes. The biological activity of selenium compounds, including this compound, is largely mediated through their interactions with selenoproteins and other biomolecules.

Key Mechanisms:

- Antioxidant Activity : Selenium plays a crucial role in the enzymatic antioxidant defense system, particularly through selenoproteins like glutathione peroxidases (GPXs) that mitigate oxidative stress.

- Gene Expression Modulation : Selenium compounds can influence the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. For instance, this compound has been shown to alter the expression of microRNAs that regulate various cellular pathways .

- Cancer Therapy : Research indicates that selenium compounds may exert anticancer effects by inducing apoptosis in cancer cells and enhancing the efficacy of conventional chemotherapeutic agents .

Antioxidant Properties

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can enhance the activity of antioxidant enzymes while reducing lipid peroxidation in various cell types. This dual action helps protect cells from oxidative damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Immunomodulatory Effects

Selenium compounds are known to modulate immune responses. This compound has been observed to enhance the proliferation and activity of immune cells such as T lymphocytes and natural killer (NK) cells, thereby potentially improving the body's defense against infections and tumors .

Case Study 1: Cancer Cell Lines

In a study involving human prostate cancer cell lines (LNCaP), treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways. This suggests that this compound could be a promising candidate for targeted cancer therapies .

Case Study 2: Neuroprotection

Research has indicated that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound reduced neuronal loss and improved cognitive function. These effects were associated with decreased oxidative stress and inflammation in the brain .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress | Enhances GPX activity |

| Immunomodulation | Enhances immune response | Stimulates T cell proliferation |

| Anticancer Activity | Induces apoptosis in cancer cells | Increases ROS production |

| Neuroprotection | Protects neurons from degeneration | Reduces inflammation and oxidative damage |

Propriétés

InChI |

InChI=1S/O3Se/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLXBUJKRRJAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Se](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Se, SeO3 | |

| Record name | SELENIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0949 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Selenium trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895004 | |

| Record name | Selenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium trioxide is a white Solid. (USCG, 1999), YELLOWISH-WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | SELENIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0949 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very good | |

| Record name | SELENIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0949 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.6 g/cm³ | |

| Record name | SELENIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0949 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

13768-86-0 | |

| Record name | SELENIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13768-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0949 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

244 °F (USCG, 1999), 118 °C | |

| Record name | SELENIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0949 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.